3-((1H-Imidazol-5-yl)methylene)-6-bromoindolin-2-one
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Overview
Description
3-((1H-Imidazol-5-yl)methylene)-6-bromoindolin-2-one is a compound that belongs to the class of indolin-2-one derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of the imidazole ring and the bromine atom in the structure contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1H-Imidazol-5-yl)methylene)-6-bromoindolin-2-one typically involves the condensation of 6-bromoindolin-2-one with an imidazole derivative. One common method is the Knoevenagel condensation reaction, where 6-bromoindolin-2-one is reacted with 1H-imidazole-5-carbaldehyde in the presence of a base such as piperidine or pyridine. The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-((1H-Imidazol-5-yl)methylene)-6-bromoindolin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The bromine atom in the structure makes it susceptible to nucleophilic substitution reactions, where nucleophiles like amines or thiols can replace the bromine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran.
Substitution: Amines, thiols; reactions can be conducted in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide.
Major Products Formed
Oxidation: Oxo derivatives of the original compound.
Reduction: Reduced forms with hydrogen atoms replacing the bromine atom.
Substitution: Substituted derivatives with nucleophiles replacing the bromine atom.
Scientific Research Applications
3-((1H-Imidazol-5-yl)methylene)-6-bromoindolin-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: Utilized in the development of new materials with unique chemical and physical properties.
Mechanism of Action
The mechanism of action of 3-((1H-Imidazol-5-yl)methylene)-6-bromoindolin-2-one involves its interaction with specific molecular targets, such as kinases. The compound can bind to the active site of the enzyme, inhibiting its activity and disrupting cellular signaling pathways. This inhibition can lead to the induction of apoptosis in cancer cells, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
3-((1H-Imidazol-5-yl)methylene)-5-methoxyindolin-2-one: Similar structure but with a methoxy group instead of a bromine atom.
2-(2-(1H-imidazol-1-yl)ethyl)-4-(1-benzyl-2-(substituted thio)-1H-imidazol-5-yl)-5-(substituted carbonyl)-6-methyl-1,4-dihydropyridine-3-substituted carboxylic acid: Contains an imidazole ring and exhibits similar biological activities.
Uniqueness
The presence of the bromine atom in 3-((1H-Imidazol-5-yl)methylene)-6-bromoindolin-2-one imparts unique reactivity and biological properties compared to its analogs. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C12H8BrN3O |
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Molecular Weight |
290.11 g/mol |
IUPAC Name |
(3Z)-6-bromo-3-(1H-imidazol-5-ylmethylidene)-1H-indol-2-one |
InChI |
InChI=1S/C12H8BrN3O/c13-7-1-2-9-10(4-8-5-14-6-15-8)12(17)16-11(9)3-7/h1-6H,(H,14,15)(H,16,17)/b10-4- |
InChI Key |
GPYLFDWSJZVQHO-WMZJFQQLSA-N |
Isomeric SMILES |
C1=CC\2=C(C=C1Br)NC(=O)/C2=C\C3=CN=CN3 |
Canonical SMILES |
C1=CC2=C(C=C1Br)NC(=O)C2=CC3=CN=CN3 |
Origin of Product |
United States |
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